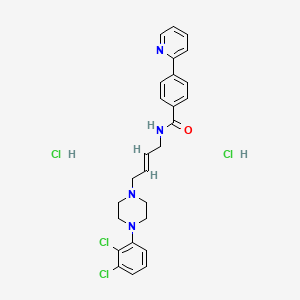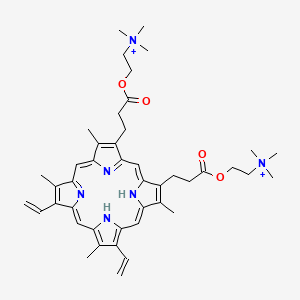
4-Piperidinamine, N-(2-((1S)-6-bromo-3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-(4-bromophenyl)-N-methyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PNU-271965E is a bio-active chemical.
Wissenschaftliche Forschungsanwendungen
Hypotensive Activities
Research has shown that derivatives of 4-piperidinamine exhibit hypotensive activity. For example, compounds like 1-[1-(3,4-dimethoxy-1H-2-benzopyran-1-yl)alkyl]-4-arylpiperazines have been found to decrease sympathetic nerve activity and block pressor effects of norepinephrine and phenylephrine, indicating a central component to its mechanism of action and alpha-adrenergic antagonism (J. Mccall et al., 1982).
Synthesis and Structural Applications
Various structural analogs and derivatives of 4-piperidinamine have been synthesized for different purposes. For instance, the synthesis of 1-{4a,6-dimethyl-4a,9a-dihydropyrano[3,4-b]indol-9(1H)-yl} ethanone demonstrates the compound's potential in creating structurally diverse molecules (D. A. Skladchikov et al., 2012).
Reactions with Nucleophiles
Studies on 4-dicyanomethylene-2-phenyl-4H-1-benzopyran show its reactivity with primary amines, leading to various derivative compounds. This property is important for the synthesis of new molecules with potential pharmacological applications (G. Reynolds et al., 1970).
Pharmacological Effects
Optically active derivatives of 4-piperidinamine, such as 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride, have shown significant pharmacological effects. Their antihypertensive effect and inhibition of [3H]nimodipine binding to rat cardiac membrane homogenate highlight their therapeutic potential (A. Ashimori et al., 1991).
Antagonistic Properties
Compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) are potent antagonists for specific receptors, such as the CB1 cannabinoid receptor. Their binding and antagonistic properties are of interest in receptor studies and drug design (J. Shim et al., 2002).
Synthesis of Radiotracers
The feasibility of synthesizing radiotracers, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, by nucleophilic fluorination, showcases the role of 4-piperidinamine derivatives in positron emission tomography studies for exploring receptor systems in the brain (R. Katoch-Rouse et al., 2003).
Eigenschaften
CAS-Nummer |
646064-41-7 |
|---|---|
Produktname |
4-Piperidinamine, N-(2-((1S)-6-bromo-3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-(4-bromophenyl)-N-methyl-, dihydrochloride |
Molekularformel |
C23H30Br2Cl2N2O |
Molekulargewicht |
581.21 |
IUPAC-Name |
4-Piperidinamine, N-(2-((1S)-6-bromo-3,4-dihydro-1H-2-benzopyran-1-yl)ethyl)-1-(4-bromophenyl)-N-methyl-, dihydrochloride |
InChI |
InChI=1S/C23H28Br2N2O.2ClH/c1-26(12-10-23-22-7-4-19(25)16-17(22)11-15-28-23)20-8-13-27(14-9-20)21-5-2-18(24)3-6-21;;/h2-7,16,20,23H,8-15H2,1H3;2*1H/t23-;;/m0../s1 |
InChI-Schlüssel |
GJUFZPUGFDAMCK-IFUPQEAVSA-N |
SMILES |
CN(CC[C@H]1C2=CC=C(Br)C=C2CCO1)C3CCN(C4=CC=C(Br)C=C4)CC3.[H]Cl.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PNU-271965E; PNU 271965E; PNU271965E. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)
![4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid](/img/structure/B610077.png)
![N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B610080.png)




